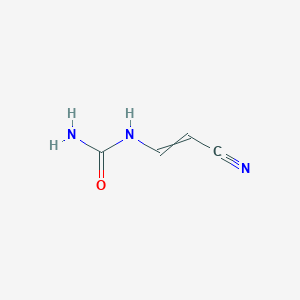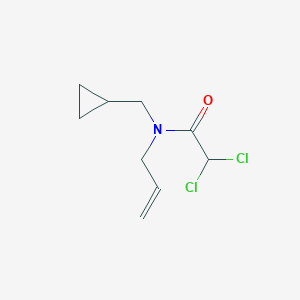![molecular formula C12H13N5O B14588334 Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- CAS No. 61186-47-8](/img/structure/B14588334.png)
Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is particularly interesting due to its unique structure, which includes an azido group and a hexahydro-pyrroloindole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- typically involves the reaction of tryptophols and Nα-acetyltryptamines with iodine azide. For instance, the reaction of 2-methyltryptophol with iodine azide yields 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole, which can isomerize to 2-azidomethyltryptophol in acetic acid at room temperature . Similarly, Nα-acetyl-2-methyltryptamine can produce 1-acetyl-3a-azido-8a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- undergoes various chemical reactions, including nucleophilic substitution and cyclization. For example, the reaction with iodine azide is a nucleophilic substitution that introduces the azido group .
Common Reagents and Conditions:
Iodine azide: Used for introducing the azido group.
Acetic acid: Used as a solvent and for isomerization reactions.
2-methyltryptophol and Nα-acetyl-2-methyltryptamine: Starting materials for the synthesis.
Major Products:
- 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole
- 2-azidomethyltryptophol
- 1-acetyl-3a-azido-8a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the synthesis of various indole derivatives, which are prevalent in natural products and drugs . Indoles are known for their biological activity and are used in the development of pharmaceuticals.
Biology and Medicine: Indole derivatives, including Pyrrolo[2,3-b]indole compounds, have shown potential in treating cancer, microbial infections, and other disorders . Their unique structure allows them to interact with biological targets effectively.
Industry: In the industrial sector, these compounds are used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- involves its interaction with molecular targets in biological systems. The azido group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies . The indole core can interact with various enzymes and receptors, influencing cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
- 3a-azido-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole
- 2-azidomethyltryptophol
- Nα-acetyl-2-azidomethyltryptamine
Uniqueness: Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- is unique due to its specific combination of an azido group and a hexahydro-pyrroloindole core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
61186-47-8 |
|---|---|
Molekularformel |
C12H13N5O |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-(8b-azido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13N5O/c1-8(18)17-7-6-12(15-16-13)9-4-2-3-5-10(9)14-11(12)17/h2-5,11,14H,6-7H2,1H3 |
InChI-Schlüssel |
LXOBHJQLYCBLDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(C1NC3=CC=CC=C32)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)






![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
